7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
7-(trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-5-7(1-2-12-6)13-3-4-14-7/h6,12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCBDLUTVMADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:
Starting Materials: The synthesis often begins with readily available starting materials such as cyclic ethers and amines.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The choice of solvents, reagents, and purification methods would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown promise in the development of new pharmaceuticals. Its derivatives possess psychotropic and antiallergic properties, making them candidates for treating psychiatric disorders and allergies . The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.
Case Study: Antipsychotic Properties
A study indicated that derivatives of this compound exhibit significant antipsychotic effects with low toxicity profiles. These findings suggest that further exploration could lead to novel treatments for schizophrenia and similar conditions.
Materials Science
The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions can be harnessed in catalysis and sensor applications.
Case Study: Catalytic Applications
Research has demonstrated that this compound can act as a ligand in transition metal catalysis, facilitating various organic transformations with high selectivity and efficiency.
Chemical Synthesis
This compound serves as an effective building block in organic synthesis. Its functional groups allow for diverse chemical modifications, enabling the creation of complex molecular architectures.
Table of Synthetic Applications
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. For example, in pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its target receptor, leading to increased potency and efficacy. The molecular targets and pathways involved would vary based on the biological system or industrial application.
Comparison with Similar Compounds
Table 1: Comparative Data on 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
Structural and Functional Differences
Trifluoromethyl vs. Methyl Substituents The 7-trifluoromethyl derivative exhibits superior σ1 receptor binding (Ki = 2.3 nM) compared to non-fluorinated analogs. The CF₃ group reduces lipophilicity (logD = 0.91), enhancing solubility and blood-brain barrier penetration for imaging applications . 7-Methyl derivatives (e.g., CAS 676490-94-1) lack the electron-withdrawing effects of CF₃ and are primarily used as intermediates in synthesizing more complex spirocyclic compounds .
N8-Substituted Derivatives
- 8-(4-Bromobenzyl) and 8-(6-chloro-3-pyridinyl) derivatives demonstrate the versatility of the spirocyclic core in drug discovery. These compounds are intermediates in kinase inhibitor and agrochemical synthesis but lack direct σ1 receptor activity .
- 8-(5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl) derivatives, such as compound 3b (CAS 303151-61-3), incorporate dual CF₃ groups on an aromatic ring, showing antitubercular activity (MIC = 0.12 µg/mL against M. tuberculosis) .
Synthetic Methodologies
- The 7-trifluoromethyl derivative is synthesized via palladium-catalyzed coupling (e.g., using CyJohnPhos and Pd₂dba₃) .
- 7-Methyl analogs are prepared through ketal hydrolysis and reduction steps , while 8-substituted derivatives often involve Buchwald-Hartwig amination or nucleophilic substitution .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability The CF₃ group in the 7-position significantly lowers logD (0.91 vs. >2.0 for non-fluorinated analogs), reducing nonspecific tissue binding and improving tumor-targeting specificity . 8-Aromatic substituted derivatives (e.g., bromobenzyl or naphthyridinyl) have higher molecular weights (>300 g/mol) and logD values, limiting their use in CNS-targeted therapies .
Receptor Selectivity The 7-trifluoromethyl compound shows >100-fold selectivity for σ1 over σ2 receptors, a critical feature for minimizing off-target effects in imaging . Derivatives like 8-(4-iodophenyl)methanone (CAS 1419140-80-9) exhibit off-target activity at dopamine receptors, highlighting the importance of substituent positioning .
Biological Activity
7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure that contributes to its unique biological properties. The molecular formula is with a molecular weight of 305.27 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity, particularly against various strains of mycobacteria. It has been shown to have a minimum inhibitory concentration (MIC) ranging from 0.05 to 1 µg/mL against Mycobacterium avium and Mycobacterium xenopi, suggesting its potential as an anti-mycobacterial agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium avium | 0.05 - 1 |
| Mycobacterium xenopi | 0.25 |
| M. abscessus | >200 (no activity) |
The compound's mechanism involves the disruption of membrane potential in bacterial cells, which is critical for maintaining cellular integrity and function. This action suggests that the compound may interfere with proton motive force (PMF), leading to cell death .
In Vivo Studies
In vivo studies conducted on murine models have demonstrated the efficacy of this compound in treating infections caused by M. abscessus. The compound showed good oral bioavailability and significant therapeutic effects without notable toxicity at concentrations exceeding 100 µM .
Cytotoxicity Assessments
Cytotoxicity studies reveal that this compound exhibits a selectivity index (SI) greater than 1910 against non-target cells, indicating a favorable safety profile for further development as an antimicrobial agent .
Q & A
What are the key considerations for synthesizing 7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves multi-step organic reactions, including cyclization and trifluoromethylation. Key steps include:
- Cyclization : Use BF₃·OEt₂ as a catalyst to form the spirocyclic core (see analogous procedures in ).
- Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.
Optimization Strategies : - Temperature Control : Maintain low temperatures (−20°C to 0°C) during sensitive steps to minimize side reactions.
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.
- Yield Improvement : Use excess trifluoromethylating agents (e.g., TMSCF₃) and monitor reaction progress via TLC or HPLC (methods described in ).
How can researchers validate the purity and structural integrity of this compound?
Basic Research Question
Analytical Techniques :
- NMR Spectroscopy : Confirm spirocyclic structure via ¹H and ¹³C NMR (e.g., sp³ hybridized carbons in the dioxolane ring at δ 60–70 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight using ESI-MS or HRMS (expected [M+H]⁺ for C₉H₁₂F₃NO₂: ~248.08 Da).
- Purity Assessment : Use HPLC with UV detection (λ = 210–254 nm) and ≥97% purity threshold (standards from ).
What structural analogs of this compound have been studied, and how do substitutions impact biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
| Compound Name | Substituents | Biological Impact | Source |
|---|---|---|---|
| 2-[8-(1,4-Dioxa-8-azaspiro[...] | Trifluoromethyl at C4 | Enhanced enzyme inhibition (IC₅₀ = 12 µM) | |
| 2-{1,4-Dioxa-8-azaspiro[...] | Sulfonyl group at C8 | Reduced cytotoxicity (LD₅₀ > 100 µM) | |
| Key Trends : |
- Trifluoromethyl Groups : Improve metabolic stability and receptor binding affinity due to electron-withdrawing effects .
- Spirocyclic Modifications : Alter conformational flexibility, impacting target selectivity (e.g., kinase vs. GPCR interactions) .
How can computational methods aid in designing derivatives of this compound?
Advanced Research Question
Methodology :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict transition states for trifluoromethylation reactions (as in ).
- Molecular Docking : Screen derivatives against target proteins (e.g., CYP450 enzymes) using AutoDock Vina.
- Data-Driven Optimization : Apply machine learning to correlate substituent polarity (logP) with solubility (R² = 0.89 in ’s framework).
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for kinase inhibition):
- Experimental Variables : Check assay conditions (pH, temperature) and cell lines (HEK293 vs. HeLa).
- Batch Purity : Compare HPLC traces from different suppliers (e.g., vs. ).
- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Critical Issues :
- Reactor Design : Optimize heat dissipation for exothermic trifluoromethylation steps (scale >10 g).
- Solvent Selection : Replace THF with safer alternatives (e.g., 2-MeTHF) to meet green chemistry standards .
- Cost Efficiency : Source cheaper catalysts (e.g., CuI instead of Pd-based systems) without compromising yield .
How does the spirocyclic architecture influence the compound’s physicochemical properties?
Advanced Research Question
Property Analysis :
- Lipophilicity : LogP = 1.8 (measured via shake-flask method), influenced by the rigid spiro core.
- Solubility : <0.1 mg/mL in water; improved by PEGylation or salt formation (e.g., hydrochloride) .
- Stability : Degrades <5% in pH 7.4 buffer over 24 hours (data from ).
What in vitro assays are recommended for initial biological screening of this compound?
Basic Research Question
Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z′-factor >0.5 .
- Cytotoxicity : Screen in NIH/3T3 fibroblasts (CC₅₀) to establish safety margins.
- Membrane Permeability : Perform Caco-2 monolayer studies (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
